

# A Practical Guide to Benchmarking .NET OPC Server Implementations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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For researchers, scientists, and drug development professionals leveraging the Open Platform Communications (OPC) Unified Architecture (UA) standard, the performance of the underlying .NET server implementation is critical for reliable and high-throughput data acquisition and control. Selecting the most suitable OPC UA server toolkit requires a comprehensive evaluation of its performance characteristics. This guide provides a detailed methodology for conducting objective benchmark tests of different .NET OPC server implementations, complete with experimental protocols and data presentation templates.

While publicly available, direct comparative benchmark data for .NET OPC server SDKs is scarce due to the performance being highly dependent on the specific application and environment. Therefore, this guide empowers users to conduct their own focused benchmarks. The three prominent .NET OPC server implementations selected for this guide are:

- OPC Foundation UA .NET Standard SDK: The official open-source reference implementation from the OPC Foundation. It serves as a baseline for compliance and functionality.
- Prosys OPC UA SDK for .NET: A commercial SDK known for its comprehensive feature set and dedicated support.
- Integration Objects OPC UA Server Toolkit: A commercial toolkit that emphasizes high optimization and rapid development.

## Key Performance Indicators (KPIs)

The performance of an OPC UA server can be quantified through several key metrics. This guide will focus on the following:

- Data Throughput: The rate at which the server can handle data changes for a large number of nodes (tags). This is typically measured in values per second.
- Latency: The time delay between a client's request and the server's response. This is crucial for real-time control applications.
- Resource Utilization: The amount of CPU and memory consumed by the server under various loads. Efficient resource usage is vital for deploying servers on embedded systems or in shared environments.

## Experimental Protocol

To ensure a fair and reproducible comparison, a well-defined experimental protocol is essential.

### 1. Test Environment Setup

- Hardware:
  - Server Machine: A dedicated machine with a multi-core processor (e.g., Intel Core i7 or equivalent), at least 8 GB of RAM, and a solid-state drive (SSD).
  - Client Machine: A separate, similarly specified machine to run the benchmark client application.
  - Network: A dedicated Gigabit Ethernet network connecting the server and client machines with a high-quality switch. Avoid using Wi-Fi or a shared corporate network to minimize network jitter and interference.
- Software:
  - Operating System: A consistent 64-bit Windows or Linux distribution that supports the .NET runtime.
  - .NET Runtime: The latest stable version of the .NET runtime.

- OPC UA Implementations: The latest stable releases of the OPC Foundation UA .NET Standard SDK, Prosys OPC UA SDK for .NET, and Integration Objects OPC UA Server Toolkit.
- Benchmark Client: A custom .NET client application capable of connecting to the OPC UA servers, creating subscriptions, monitoring a large number of nodes, and logging performance data with high-resolution timestamps. Alternatively, a tool like the UaExpert with its performance plugin can be used for some tests.
- Performance Monitoring Tools: Use operating system-native tools (like Performance Monitor on Windows or top/htop on Linux) to measure CPU and memory usage of the server process.

## 2. OPC UA Server Configuration

For each .NET OPC server implementation, a new server application should be created with the following configuration:

- Address Space: A standardized address space with a configurable number of nodes (e.g., 1,000, 10,000, and 50,000 nodes). The nodes should represent common data types found in industrial automation, such as Int32, Float, Boolean, and String.
- Data Simulation: The server should simulate data changes for all nodes at a configurable rate (e.g., 100 ms, 500 ms, 1000 ms). The data generation should be done in a separate thread to not interfere with the OPC UA communication.
- Security: For initial baseline tests, security should be disabled (SecurityPolicy=None). Additional test runs should be performed with a standard security policy like Basic256Sha256 to evaluate the performance overhead of security.
- Logging: Server-side logging should be minimized or disabled during the performance tests to avoid impacting the results.

## 3. Benchmark Test Scenarios

The following test scenarios should be executed for each OPC UA server implementation:

- Scenario 1: Data Throughput Test
  - Configure the server with a large number of nodes (e.g., 10,000).
  - Set the server's data simulation to a high update rate (e.g., every 100 ms).
  - From the client, create a single subscription with a publishing interval of 1000 ms.
  - Add all 10,000 nodes to the subscription as monitored items.
  - The client will receive data change notifications. Measure the number of value changes received per second over a sustained period (e.g., 5 minutes).
  - During the test, monitor the CPU and memory usage of the server process.
  - Repeat the test with varying numbers of nodes (1,000, 50,000) and update rates.
- Scenario 2: Latency Test
  - Configure the server with a smaller set of nodes (e.g., 100).
  - From the client, perform a series of read operations for a single node in a loop for a fixed duration (e.g., 1 minute).
  - For each read operation, record the round-trip time (the time from sending the read request to receiving the response).
  - Calculate the average, minimum, maximum, and standard deviation of the latency.
  - During the test, monitor the CPU and memory usage of the server process.
  - Repeat the test with different data types (e.g., a single integer vs. a large string or byte array).
- Scenario 3: Scalability Test (Multiple Clients)
  - Configure the server with 10,000 nodes.

- Simulate multiple clients (e.g., 1, 5, 10 clients) connecting to the server from one or more client machines.
- Each client should subscribe to a unique set of 1,000 nodes.
- Measure the aggregate data throughput and the average latency for each client.
- Monitor the server's CPU and memory usage as the number of clients increases.

## Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Data Throughput (Values/Second) at 100ms Update Rate

Number of Nodes	OPC Foundation UA .NET Standard	Prosys OPC UA SDK for .NET	Integration Objects OPC UA Server Toolkit
1,000			
10,000			
50,000			

Table 2: Average Latency (ms) for Single Node Read

Data Type	OPC Foundation UA .NET Standard	Prosys OPC UA SDK for .NET	Integration Objects OPC UA Server Toolkit
Int32			
String (1kB)			
Byte Array (10kB)			

Table 3: Resource Utilization under High Load (10,000 Nodes at 100ms)

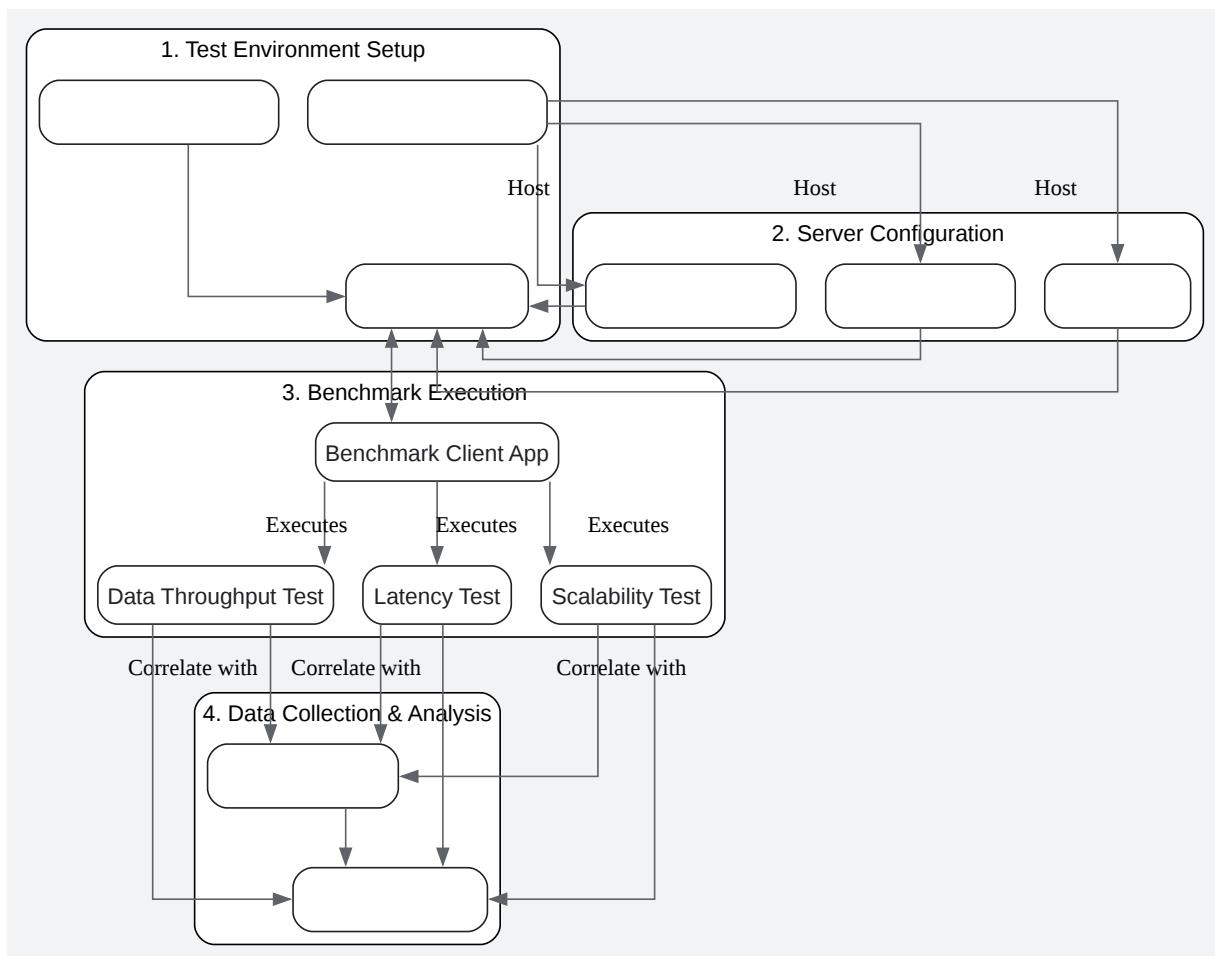
Metric	OPC Foundation UA .NET Standard	Prosys OPC UA SDK for .NET	Integration Objects OPC UA Server Toolkit
CPU Usage (%)			
Memory Usage (MB)			

Table 4: Scalability - Aggregate Throughput (Values/Second) with Multiple Clients

Number of Clients	OPC Foundation UA .NET Standard	Prosys OPC UA SDK for .NET	Integration Objects OPC UA Server Toolkit
1			
5			
10			

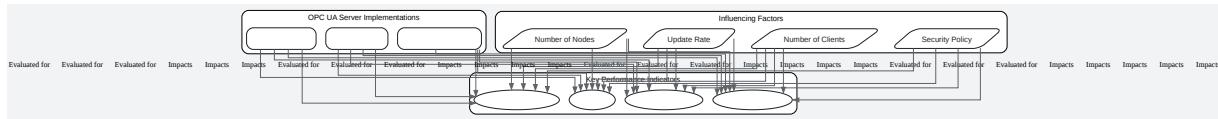
## Visualizations

Diagrams are essential for understanding the experimental workflow and the relationships between the components.



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Caption: Workflow for the .NET OPC server benchmark testing.



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## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)